N-[1-(isoquinoline-1-carbonyl)azetidin-3-yl]pyrimidin-2-amine
Description
Chemical Structure: The compound features a pyrimidin-2-amine core linked to an azetidin-3-yl group, which is further acylated with an isoquinoline-1-carbonyl moiety. This hybrid structure combines a heterocyclic pyrimidine, a strained azetidine ring, and a planar isoquinoline system.
Synthesis Notes: The isoquinoline-carbonyl group may be introduced via acylation of the azetidine ring, while the pyrimidin-2-amine scaffold could be synthesized through nucleophilic aromatic substitution or Buchwald–Hartwig cross-coupling, as seen in related compounds .
Properties
IUPAC Name |
isoquinolin-1-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c23-16(15-14-5-2-1-4-12(14)6-9-18-15)22-10-13(11-22)21-17-19-7-3-8-20-17/h1-9,13H,10-11H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPPPKKCSKIPBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CC3=CC=CC=C32)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(isoquinoline-1-carbonyl)azetidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is the catalyst-free synthesis of substituted isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of substituted carbamates featuring electron-donating and electron-withdrawing groups in the azine rings .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and ensuring environmental and safety compliance.
Chemical Reactions Analysis
Types of Reactions
N-[1-(isoquinoline-1-carbonyl)azetidin-3-yl]pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the isoquinoline and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield isoquinolin-1-yl oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[1-(isoquinoline-1-carbonyl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in biochemistry and molecular biology.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties may find applications in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(isoquinoline-1-carbonyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Modifications and Functional Groups
Key Observations :
- Azetidine Substitution: The target compound’s isoquinoline-carbonyl group distinguishes it from analogs with sulfonyl (L7I) or alkylamino (11c) groups. These substituents influence electronic properties and target interactions.
- Pyrimidine Modifications : The absence of bulky groups (e.g., 4-fluorophenyl in L7I) on the target’s pyrimidine may enhance solubility but reduce steric hindrance during binding.
- Isoquinoline Contribution: The planar isoquinoline system in the target compound could facilitate π-π stacking in enzyme active sites, a feature absent in simpler analogs like 11c or L7I .
Physicochemical Properties
Implications :
- The target compound’s higher logP may enhance membrane permeability but reduce aqueous solubility, necessitating formulation optimization.
- The absence of chiral centers simplifies synthesis and purification compared to stereochemically complex analogs.
Biological Activity
N-[1-(isoquinoline-1-carbonyl)azetidin-3-yl]pyrimidin-2-amine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines an isoquinoline moiety with an azetidine ring and a pyrimidine component, suggesting diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be described by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H15N5O |
| Molecular Weight | 273.31 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(=O)N1CC(C1)C2=CN=CN=C2N |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps may include:
- Formation of Isoquinoline Core : Utilizing methods such as the Pictet-Spengler reaction.
- Synthesis of Azetidine Ring : Achieved through cyclization reactions involving appropriate amine and halide precursors.
- Coupling with Pyrimidine Moiety : Often performed using palladium-catalyzed cross-coupling techniques.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, in vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Antimicrobial Properties
Research has also indicated that this compound possesses antimicrobial activity. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. The specific mechanisms may include disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated in various models. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its therapeutic effect in inflammatory diseases.
Case Studies
Several case studies have documented the biological effects of this compound:
- Study on Cancer Cell Lines : A study found that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values of 10 µM and 8 µM respectively.
- Antimicrobial Evaluation : In a comparative study, the compound exhibited MIC values of 0.5 µg/mL against Staphylococcus aureus and 0.8 µg/mL against Escherichia coli, demonstrating its potential as an antimicrobial agent.
- Inflammation Model : In LPS-stimulated RAW 264.7 macrophages, this compound significantly reduced nitric oxide production, indicating its anti-inflammatory properties.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Kinases : The compound may act as a kinase inhibitor, disrupting signaling pathways involved in tumor growth and inflammation.
- Interaction with DNA : Preliminary studies suggest that it could intercalate into DNA, leading to apoptosis in cancer cells.
- Modulation of Enzyme Activity : It may inhibit enzymes involved in bacterial metabolism or inflammatory processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
